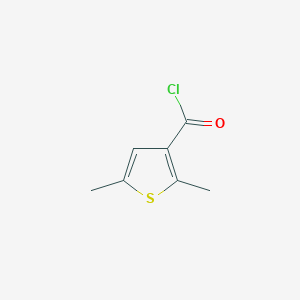

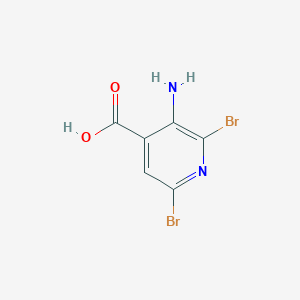

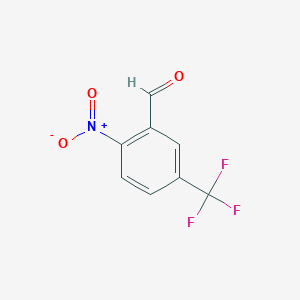

![molecular formula C10H6N2S B1321663 Naphtho[2,3-c][1,2,5]thiadiazole CAS No. 91928-83-5](/img/structure/B1321663.png)

Naphtho[2,3-c][1,2,5]thiadiazole

Descripción general

Descripción

Naphtho[2,3-c][1,2,5]thiadiazole (NTD) is a type of light-emitting derivative that presents both carrier transporting property and high fluorescence quantum yield . It contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer .

Synthesis Analysis

NTD derivatives have been synthesized by incorporating intrachain noncovalent Coulombic interactions in the molecular design . The introduction of the NTD unit into the molecular frame distinctly narrows the HOMO/LUMO gap with electronic absorption extending to >650 nm .Molecular Structure Analysis

The emission color of NTD can be adjusted depending on the aryl substituents at the 4,9-position of the NTD chromophore . Single crystals of 4-(2,2-diphenylvinyl)phenyl-substituted NTD and biphenyl-substituted NTD were obtained and determined by X-ray crystallography .Chemical Reactions Analysis

NTD derivatives show ambipolar transporting property with almost identical hole and electron mobilities . Theoretical calculations showed that holes and electrons would both hop between the adjacent NTD chromophores, resulting in the ambipolar transporting property .Physical And Chemical Properties Analysis

NTD derivatives have been investigated for their optical absorption and emission property, film morphology, and thermal stability . They show a broad light absorption up to 800 nm .Aplicaciones Científicas De Investigación

Light-Emitting Materials

Naphtho[2,3-c][1,2,5]thiadiazole derivatives have been reported to exhibit high fluorescence quantum yield and carrier transporting properties. These characteristics make them suitable for use in light-emitting materials with potential applications in optoelectronic devices .

Dye-Sensitized Solar Cells (DSSCs)

These compounds have been used as sensitizers in DSSCs due to their ability to act as electron donors and acceptors. The electron-deficient nature of Naphtho[2,3-c][1,2,5]thiadiazole enhances the performance of these solar cells .

Polymer Solar Cells

Conjugated polymers based on Naphtho[2,3-c][1,2,5]thiadiazole have been designed for polymer solar cells. The fused thiadiazole rings in the structure lower the band gap and improve interchain packing, which is beneficial for solar cell efficiency .

Organic Dyes

Derivatives of Naphtho[2,3-c][1,2,5]thiadiazole have been incorporated into conjugated organic dyes for dye-sensitized solar cells. These dyes contribute to the absorption and emission properties required for efficient solar energy conversion .

Ambipolar Charge Transporting Properties

Research has shown that Naphtho[2,3-c][1,2,5]thiadiazole derivatives can exhibit ambipolar charge transporting properties. This makes them valuable for creating non-doped, pure-red OLEDs with high photoluminescent efficiency .

Mecanismo De Acción

Target of Action

Naphtho[2,3-c][1,2,5]thiadiazole (NTD) primarily targets the electron transport chain in various applications . It is used in the development of dye-sensitized solar cells (DSSCs) and light-emitting devices , where it acts as a carrier for both holes and electrons .

Mode of Action

NTD interacts with its targets through its unique optical absorption and emission properties . It has a high fluorescence quantum yield and shows ambipolar transporting property, meaning it can transport both holes and electrons . This is due to the absence of a strong donor group in the molecular structure, which effectively suppresses intermolecular dipole-dipole interaction and concentration quenching .

Biochemical Pathways

The primary biochemical pathway affected by NTD is the electron transport chain . Theoretical calculations show that holes and electrons would both hop between the adjacent NTD chromophores, resulting in the ambipolar transporting property .

Pharmacokinetics

The emission color of NTD can be adjusted depending on the aryl substituents at the 4,9-position of the NTD chromophore .

Result of Action

The result of NTD’s action is the creation of highly efficient light-emitting devices and dye-sensitized solar cells (DSSCs) . For instance, the NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .

Action Environment

The action, efficacy, and stability of NTD can be influenced by environmental factors such as the presence of other compounds and the physical state of NTD. For example, the presence of a strong donor group in the molecular structure can affect its properties . Furthermore, the film morphology and thermal stability of NTD compounds have been investigated, indicating that these factors can influence the compound’s action .

Direcciones Futuras

NTD derivatives have been used as the sensitizers in dye-sensitized solar cells (DSSCs) . The best cell photovoltaic performance achieved 6.37 and 7.53% without and with chenodeoxycholic acid (CDCA) coadsorbent, respectively . This suggests that the careful choice of side-chains is necessary to fully optimize the photovoltaic materials and devices .

Propiedades

IUPAC Name |

benzo[f][2,1,3]benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFYNGAGLNSXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=NSN=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[2,3-c][1,2,5]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

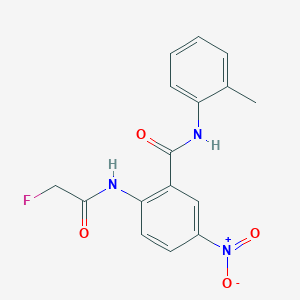

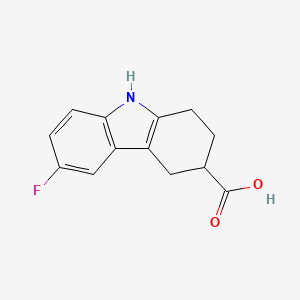

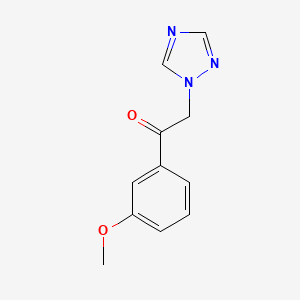

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)